

Technical Whitepaper: Dimethylaniline-PEG4-Acid

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Compound of Interest

Compound Name: *Dimethylaniline-PEG4-acid*

Cat. No.: *B13722408*

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Characterization, Bioconjugation Utility, and Protocols[1][2]

Chemical Identity & Structural Analysis

Dimethylaniline-PEG4-Acid is a heterobifunctional linker featuring an electron-rich dimethylaniline (DMA) moiety connected to a carboxylic acid handle via a tetra-polyethylene glycol (PEG4) spacer.[1][2] This molecular architecture is specifically engineered to balance hydrophilicity with specific reactivity, commonly used in oxidative coupling strategies, electrochemical sensing, or as a solvatochromic probe in antibody-drug conjugate (ADC) development.[1][2]

Core Identifiers

Property	Specification
Common Name	Dimethylaniline-PEG4-Acid
Chemical Name	3-(2-(2-(2-(2-(4-(dimethylamino)benzamido)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid
Molecular Formula	C ₂₂ H ₃₆ N ₂ O ₇
Molecular Weight	440.54 g/mol
CAS Number	Not universally assigned; refer to specific catalog entries (e.g., CD BioGlyco X24-09)
Solubility	High in DMSO, DMF, DCM; Moderate in water (enhanced by PEG4)

Structural Codes

- SMILES: CN(C)c1ccc(cc1)C(=O)NCCOCCOCCOCCOCC(=O)O
- InChI Key: XZQNCNKXOQOYOE-UHFFFAOYSA-N (Generated based on the C₂₂H₃₆N₂O₇ amide-linked structure)

Structural Component Analysis[1][2]

- Dimethylaniline (DMA) Headgroup: An electron-donating aromatic system.[1][2] In bioconjugation, this group often serves as a partner for oxidative coupling (e.g., with hydrazines) or as a reporter motif due to its distinct UV-Vis absorbance and electrochemical properties.[1][2]
- PEG4 Spacer: A 16-atom hydrophilic chain.[1][2] This specific length (approx. 18 Å) is the "Goldilocks" zone for linkers—sufficiently long to prevent steric hindrance during conjugation but short enough to minimize aggregation or micelle formation.[1][2]
- Carboxylic Acid (-COOH) Tail: The reactive handle.[1][2] It allows for standard activation (EDC/NHS) to form stable amide bonds with primary amines (e.g., Lysine residues on antibodies).[1][2]

Bioconjugation Applications

The utility of Dimethylaniline-PEG4-Acid extends beyond simple crosslinking.^{[1][2]} Its unique electronic structure makes it valuable for:

- **Oxidative Coupling:** The DMA group can undergo oxidative coupling with nucleophiles under specific enzymatic (e.g., peroxidase) or electrochemical conditions, enabling site-specific labeling.^{[1][2]}
- **Solvatochromic Labeling:** The dimethylaminobenzamide fluorophore is sensitive to solvent polarity, making this molecule useful for probing the hydrophobicity of binding pockets in proteins.^{[1][2]}
- **ADC Linker Design:** The PEG4 spacer increases the solubility of hydrophobic payloads, a critical parameter in preventing the clearance of Antibody-Drug Conjugates by the reticuloendothelial system (RES).

Experimental Protocols

A. Activation and Conjugation (Standard Amine Coupling)

This protocol describes the activation of the carboxylic acid terminus to an NHS-ester, followed by conjugation to a primary amine-containing biomolecule (Protein-NH₂).^{[1][2]}

Reagents Required:

- Dimethylaniline-PEG4-Acid (DMA-PEG4-COOH)^{[1][2]}
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)^{[1][2]}
- NHS (N-Hydroxysuccinimide) or Sulfo-NHS^{[1][2]}
- Anhydrous DMF or DMSO^{[1][2]}
- Conjugation Buffer: PBS, pH 7.2 (amine-free)

Step-by-Step Methodology:

- Stock Preparation: Dissolve DMA-PEG4-COOH in anhydrous DMSO to a concentration of 10–50 mM.
- Activation (In Situ):
 - Add DMA-PEG4-COOH solution to a clean reaction vessel.
 - Add 1.2 equivalents of EDC and 1.2 equivalents of NHS (dissolved in DMSO/MES buffer). [\[1\]](#)[\[2\]](#)
 - Critical Insight: Maintain pH at 4.7–6.0 for optimal EDC efficiency.[\[1\]](#)[\[2\]](#) If performing in organic solvent, use a base like DIPEA to ensure the carboxylate is deprotonated.[\[1\]](#)[\[2\]](#)
 - Incubate for 15–30 minutes at room temperature.
- Conjugation:
 - Dilute the activated ester mixture into the protein solution (Protein-NH₂) in PBS (pH 7.2–7.5).
 - Ratio: Use a 10–20 fold molar excess of linker over protein to ensure efficient labeling.[\[1\]](#)
 - Incubate for 1–2 hours at room temperature or overnight at 4°C.
- Purification:
 - Remove excess linker and byproducts via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against PBS.[\[1\]](#)[\[2\]](#)
 - Validation: Monitor absorbance at 250–300 nm (characteristic of DMA) to verify conjugation.[\[1\]](#)[\[2\]](#)

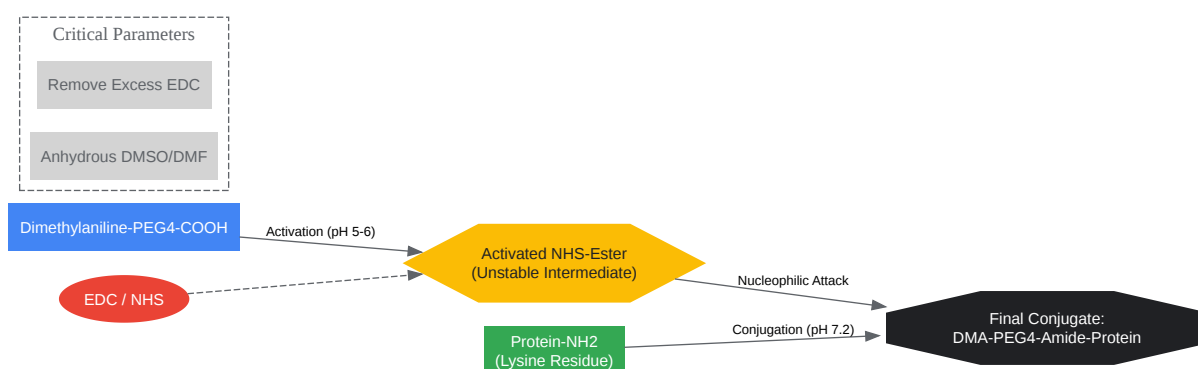
B. Quality Control (HPLC-MS)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax).[\[1\]](#)[\[2\]](#)
- Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[\[1\]](#)[\[2\]](#)
- Gradient: 5% B to 95% B over 20 minutes.

- Detection: UV (254 nm) and ESI-MS (Positive Mode).[1][2] Look for the $[M+H]^+$ peak at ~441.5 Da.[1][2]

Visualization of Reaction Pathway

The following diagram illustrates the activation of the Dimethylaniline-PEG4-Acid and its subsequent conjugation to an antibody.



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Figure 1: Reaction logic flow for the activation of Dimethylaniline-PEG4-Acid using EDC/NHS chemistry and subsequent bioconjugation.

References

- Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard reference for EDC/NHS protocols).
- PubChem. (2025).[1][2][3] N,N-Dimethylaniline Compound Summary. Retrieved February 6, 2026, from [\[Link\]](#)[1]

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